molecular formula C19H20N4O5 B2509119 Tert-butyl 3-(3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate CAS No. 1809490-48-9

Tert-butyl 3-(3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2509119
CAS No.: 1809490-48-9
M. Wt: 384.392
InChI Key: HQBKTVADFNQFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Amino Acid Derivatives

A study on methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate explored its synthesis via [3+2] cycloaddition, highlighting the potential for generating novel functionalized heterocyclic amino acids. This route could be indicative of methods to synthesize or modify the tert-butyl compound for biological applications (Karolina Dzedulionytė et al., 2021).

Antitumor Activity

Research on bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, starting from similar tert-butylated compounds, investigated their synthesis and antitumor activity. This suggests a potential pathway for exploring the tert-butyl compound's utility in designing cancer therapeutics (Catalin V. Maftei et al., 2013).

Metabolism and Drug Development

A novel dipeptidyl peptidase-4 inhibitor with a tert-butyl-[1,3,4] oxadiazole moiety was studied for its metabolic pathways in rat liver microsomes, revealing insights into the metabolism of complex organic molecules. This research could inform pharmacokinetic studies of related compounds (H. Yoo et al., 2008).

Synthesis and Structural Characterization

The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrate the chemical versatility of tert-butyl and oxadiazole derivatives. These findings could provide a foundation for synthesizing and studying the structural properties of the tert-butyl compound (C. Sanjeevarayappa et al., 2015).

Novel Synthesis Approaches

Research into silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for cycloaddition reactions offers innovative synthetic routes that could be applied to the synthesis or modification of the tert-butyl compound, expanding its potential applications in organic synthesis (V. Yadav & V. Sriramurthy, 2005).

Properties

IUPAC Name

tert-butyl 3-[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5/c1-19(2,3)27-18(26)22-8-11(9-22)15-20-14(21-28-15)10-23-16(24)12-6-4-5-7-13(12)17(23)25/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKTVADFNQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.